3-(3-Nitrophenyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide 3-(3-Nitrophenyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 302918-52-1
VCID: VC16079787
InChI: InChI=1S/C18H15N5O3/c1-12(13-6-3-2-4-7-13)19-22-18(24)17-11-16(20-21-17)14-8-5-9-15(10-14)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-12+
SMILES:
Molecular Formula: C18H15N5O3
Molecular Weight: 349.3 g/mol

3-(3-Nitrophenyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide

CAS No.: 302918-52-1

Cat. No.: VC16079787

Molecular Formula: C18H15N5O3

Molecular Weight: 349.3 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Nitrophenyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide - 302918-52-1

Specification

CAS No. 302918-52-1
Molecular Formula C18H15N5O3
Molecular Weight 349.3 g/mol
IUPAC Name 3-(3-nitrophenyl)-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C18H15N5O3/c1-12(13-6-3-2-4-7-13)19-22-18(24)17-11-16(20-21-17)14-8-5-9-15(10-14)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-12+
Standard InChI Key SMUXGZWARUNPKN-XDHOZWIPSA-N
Isomeric SMILES C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=CC=C3
Canonical SMILES CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular formula is C₁₈H₁₅N₅O₃, with a molar mass of 349.3 g/mol . Its IUPAC name, 3-(3-nitrophenyl)-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-5-carboxamide, reflects its core pyrazole ring substituted at position 3 with a 3-nitrophenyl group and at position 5 with a carbohydrazide side chain. Key structural features include:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to planar geometry and π-π stacking potential .

  • 3-Nitrophenyl Substituent: Enhances electron-withdrawing effects, influencing reactivity and binding interactions .

  • Phenylethylidene Hydrazide: A Schiff base-like moiety formed via condensation, offering sites for hydrogen bonding and metal coordination .

Spectroscopic Data

  • IR Spectroscopy: Stretching vibrations for C=O (amide I band) at ~1680 cm⁻¹ and C=N (imine) at ~1638 cm⁻¹ .

  • NMR:

    • ¹H NMR: Aromatic protons appear as multiplets (δ 7.03–7.76 ppm), with the formyl proton (CHO) as a singlet at δ 8.90 ppm .

    • ¹³C NMR: Carbonyl carbon (C=O) at δ 160–165 ppm, nitrophenyl carbons at δ 120–135 ppm .

  • Mass Spectrometry: Predicted adducts include [M+H]⁺ at m/z 350.12 and [M+Na]⁺ at m/z 372.11 .

Synthesis and Reaction Pathways

General Synthetic Route

The compound is typically synthesized via condensation reactions:

  • Hydrazide Formation: 3-(3-Nitrophenyl)-1H-pyrazole-5-carboxylic acid hydrazide is prepared from the corresponding ethyl ester through hydrazinolysis .

  • Schiff Base Formation: Reaction with acetophenone derivatives under acidic or reflux conditions yields the title compound .

Representative Reaction:

3-(3-Nitrophenyl)-1H-pyrazole-5-carbohydrazide+AcetophenoneEtOH, ΔTarget Compound\text{3-(3-Nitrophenyl)-1H-pyrazole-5-carbohydrazide} + \text{Acetophenone} \xrightarrow{\text{EtOH, Δ}} \text{Target Compound}

Optimization Strategies

  • Catalysis: Acid catalysts (e.g., citric acid) improve imine bond formation efficiency .

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • LogP: 3.1 (predicted), indicating moderate lipophilicity .

  • Aqueous Solubility: ~0.02 mg/mL, enhanced by co-solvents (e.g., DMSO) .

ADME Profile (In Silico)

PropertyValue
Absorption (Caco-2)Moderate (Papp: 12 × 10⁻⁶ cm/s)
Plasma Protein Binding89%
Metabolic StabilityCYP3A4 substrate (t₁/₂: 2.1 h)
BBB PermeabilityLow (logBB: −1.3)

Data sourced from PubChem and computational models .

Applications and Future Directions

Current Research Applications

  • Antimicrobial Drug Development: As a lead compound for MRSA-targeting agents .

  • Anticancer Scaffolds: Hybridization with metal complexes (e.g., Ru, Pt) for enhanced efficacy .

Challenges and Opportunities

  • Poor Bioavailability: Requires formulation strategies (e.g., nanoparticles).

  • Toxicity Profiling: In vivo studies are needed to validate safety .

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